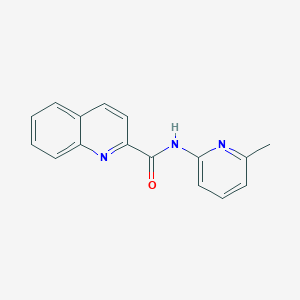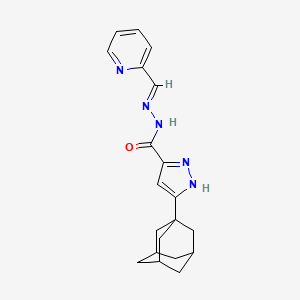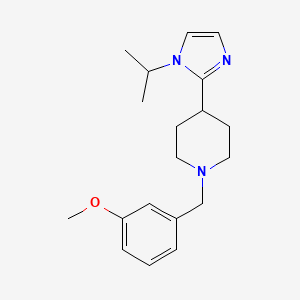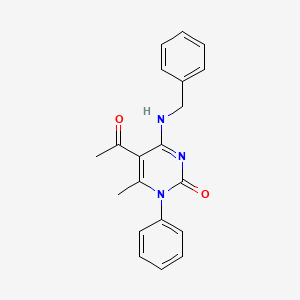
N-(6-methyl-2-pyridinyl)-2-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis The synthesis of quinoline derivatives, including those similar to N-(6-methyl-2-pyridinyl)-2-quinolinecarboxamide, often involves the construction of the quinoline or pyridine rings through classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols starting from suitable precursors. These methods aim at developing novel synthetic strategies for constructing complex molecules with potential industrial and medicinal applications, focusing on efficiency and the green chemistry aspect (Patra & Kar, 2021).
Molecular Structure Analysis Quinoline and its derivatives, including the compound , are known for their complex molecular structures that allow for a wide range of chemical reactions and biological activities. The molecular structure of such compounds often includes a nitrogenous bicyclic heterocyclic framework, where a pyridine moiety is fused with a benzene ring, providing a basis for high electron density and the potential for forming stable chelating complexes (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties Quinoline derivatives exhibit a wide range of chemical reactions, primarily due to the presence of reactive sites that allow for nucleophilic and electrophilic substitutions. These compounds can engage in coordination bonding with metallic surfaces, forming stable chelating complexes, which is a basis for their application as anticorrosive materials. The presence of polar substituents enhances their ability to adsorb on metallic surfaces and protect against corrosion (Verma, Quraishi, & Ebenso, 2020).
作用机制
Target of Action
GNF-Pf-1000, also known as Oprea1_176339, CBMicro_041231, or N-(6-methyl-2-pyridinyl)-2-quinolinecarboxamide, is a compound that has been found to target the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) . This protein, PfMFR3, is localized to the parasite mitochondrion .
Mode of Action
The compound interacts with its target, PfMFR3, and is believed to play roles in mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria .
Biochemical Pathways
It is known that the compound affects the function of the mitochondrion in the parasite, suggesting that it may impact energy production and other mitochondrial processes .
Result of Action
The molecular and cellular effects of GNF-Pf-1000’s action include decreased sensitivity to certain antimalarial compounds that have a mitochondrial mechanism of action . This suggests that the compound may contribute to the development of drug resistance in parasites.
生化分析
It has been identified as a potential antimalarial agent .
Biochemical Properties
GNF-Pf-1000 plays a significant role in biochemical reactions, particularly in the context of malaria treatment. It has been found to interact with various enzymes and proteins within the Plasmodium falciparum parasite .
Cellular Effects
GNF-Pf-1000 has profound effects on the cellular processes of the Plasmodium falciparum parasite. It influences cell function by disrupting the parasite’s metabolic pathways, impacting cell signaling pathways, altering gene expression, and interfering with cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of GNF-Pf-1000 involves binding interactions with biomolecules within the parasite, leading to enzyme inhibition or activation and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GNF-Pf-1000 have been observed over time. The compound has shown stability and has demonstrated long-term effects on the cellular function of the Plasmodium falciparum parasite in both in vitro and in vivo studies .
Metabolic Pathways
GNF-Pf-1000 is involved in several metabolic pathways within the Plasmodium falciparum parasite. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of GNF-Pf-1000 within cells and tissues are critical aspects of its function. The compound is believed to interact with certain transporters or binding proteins, which may influence its localization or accumulation .
Subcellular Localization
The subcellular localization of GNF-Pf-1000 and its effects on activity or function are areas of active research. It is possible that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-5-4-8-15(17-11)19-16(20)14-10-9-12-6-2-3-7-13(12)18-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZGGKFIVNSTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(benzylthio)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5640577.png)
![[(3aS*,10aS*)-2-[(5-propylisoxazol-3-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5640580.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxybenzamide](/img/structure/B5640601.png)
![(3S*,4R*)-1-[3-(2-aminoethyl)benzyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5640608.png)
![(3aR*,4R*,7S*,7aS*)-2-{[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}octahydro-1H-4,7-epoxyisoindole](/img/structure/B5640615.png)
![5,5-dimethyl-3-[2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-2-oxoethyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5640627.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5640631.png)
![ethyl 2-amino-1-(2-furylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5640636.png)
![methyl 4-({[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5640649.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640669.png)
